1-Methylpiperidine-2,4-dione

Description

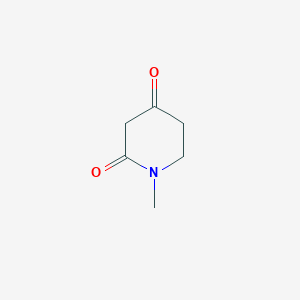

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHLLNQXQGRGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309032 | |

| Record name | 1-Methyl-2,4-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118263-97-1 | |

| Record name | 1-Methyl-2,4-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118263-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2,4-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Methylpiperidine-2,4-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-2,4-dione, also known as N-methyl-2,4-piperidinedione, is a heterocyclic compound featuring a piperidine ring structure with a methyl group attached to the nitrogen atom and carbonyl groups at positions 2 and 4.[1] This molecule is of significant interest in the fields of organic synthesis and medicinal chemistry due to its inherent reactivity and potential biological activities.[1] The presence of a 1,3-dicarbonyl system within a cyclic framework dictates its unique chemical behavior, including its tautomeric equilibrium and susceptibility to various chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and structural characteristics.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its handling, characterization, and application in a laboratory setting.

| Property | Data | Reference |

| CAS Number | 118263-97-1 | [1][3] |

| Molecular Formula | C₆H₉NO₂ | [1][3] |

| Molecular Weight | 127.14 g/mol | [1][3] |

| Synonyms | N-methyl-2,4-piperidinedione, 1-Methyl-2,4-piperidinedione | [1] |

| Appearance | Solid or crystalline substance | [1] |

| Purity | Commercially available up to ≥97% | [1] |

Reactivity and Chemical Behavior

General Reactivity

The chemical reactivity of this compound is primarily governed by the two carbonyl groups.[1] These groups render the adjacent methylene protons (at C3 and C5) acidic, making the molecule a substrate for a variety of base-catalyzed reactions. The carbonyl carbons are electrophilic and are susceptible to nucleophilic attack. Consequently, the compound can participate in reactions such as nucleophilic additions and cycloadditions, making it a versatile building block in organic synthesis.[1] Its molecular structure imparts polar characteristics, which suggests solubility in polar solvents.[1]

Keto-Enol Tautomerism

A critical chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This phenomenon is characteristic of 1,3-dicarbonyl compounds.[2][4] The acidic proton on the C3 methylene group can be removed, and the resulting enolate can be protonated on the oxygen to form two possible enol structures. The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the carbon-carbon double bond with the remaining carbonyl group.[2]

Caption: Keto-enol tautomeric equilibrium of this compound.

Experimental Protocols: Synthesis

The synthesis of the piperidine-2,4-dione scaffold can be achieved through several established organic chemistry methodologies.[5]

General Synthesis Pathway

A common synthetic route involves the reaction of a ketone with an amine to form a 1,3-diketone, which is then cyclized.[1] The subsequent reaction with an aldehyde produces an enamine, which can be reduced to yield the final piperidinedione product.[1]

Caption: General workflow for the synthesis of this compound.

Dieckmann Condensation

The Dieckmann condensation is a well-established intramolecular reaction used for the synthesis of cyclic β-keto esters and, by extension, cyclic diones. For the synthesis of 2,4-diketopiperidines, a suitably substituted diester with a nitrogen atom in the backbone is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the target dione ring structure.[6]

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, analytical documentation including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically available upon request from commercial vendors.[7] These methods are crucial for verifying the identity, purity, and tautomeric state of the compound under various conditions.

Biological Activity and Applications

This compound has been identified as a molecule with potential biological activity, demonstrating anti-inflammatory and analgesic properties in preliminary studies.[1] This makes it an attractive scaffold for further investigation in pharmacological research and drug development.[1] The piperidine-2,4-dione core is a valuable platform for constructing more complex, functionalized molecules for medicinal applications and the synthesis of natural products.[5]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile defined by its 1,3-dicarbonyl system. Its key properties, including keto-enol tautomerism and the reactivity of its carbonyl groups, make it a valuable intermediate in synthetic chemistry. With reported biological activities, it also serves as a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for its accessible preparation for further research and application.

References

- 1. CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Methyl-2,4-piperidinedione CAS#: 118263-97-1 [m.chemicalbook.com]

- 4. Acetylacetone - Wikipedia [en.wikipedia.org]

- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 118263-97-1|this compound|BLD Pharm [bldpharm.com]

1-Methylpiperidine-2,4-dione: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and stereochemical considerations of 1-Methylpiperidine-2,4-dione. This document is intended for an audience with a technical background in organic chemistry and drug development.

Core Structure and Physicochemical Properties

This compound, also known as N-methyl-2,4-piperidinedione, is a cyclic organic compound featuring a piperidine ring scaffold. Key structural characteristics include two carbonyl groups at the 2 and 4 positions and a methyl group attached to the nitrogen atom.[1] The presence of these functional groups imparts specific reactivity and polarity to the molecule, influencing its potential applications in medicinal chemistry and organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 118263-97-1 | [1] |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Appearance | Solid or crystalline substance | [1] |

| SMILES | O=C1N(C)CCC(=O)C1 | [1] |

| InChI | InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 | [1] |

| InChIKey | FLHLLNQXQGRGBP-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthetic route to piperidine-2,4-dione scaffolds is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. For the synthesis of this compound, a plausible precursor would be a diester of N-methyl-β-alanine, such as N,N-bis(ethoxycarbonylmethyl)methylamine.

Proposed Experimental Protocol: Dieckmann Condensation

The following is a generalized experimental protocol for the synthesis of this compound via a Dieckmann condensation. Specific reaction conditions may require optimization.

Starting Material: Diethyl 3,3'-(methylazanediyl)dipropanoate

Reagents:

-

Sodium ethoxide (NaOEt) or another suitable strong base (e.g., potassium tert-butoxide)

-

Anhydrous ethanol or another suitable aprotic solvent (e.g., toluene, THF)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of diethyl 3,3'-(methylazanediyl)dipropanoate in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium ethoxide is added portion-wise to the solution at room temperature.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or GC-MS).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to protonate the resulting enolate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While publicly available, detailed interpreted spectra are limited, the expected spectral features are outlined below based on the compound's structure. Chemical suppliers often provide access to NMR, IR, and MS data for this compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the three methylene groups of the piperidine ring. The methylene protons adjacent to the nitrogen and carbonyl groups will likely appear as complex multiplets due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the two distinct carbonyl carbons, the N-methyl carbon, and the three methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands in the carbonyl stretching region (typically 1650-1750 cm⁻¹) corresponding to the two ketone groups. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ). Fragmentation patterns would likely involve the loss of CO, as well as cleavage of the piperidine ring.

Stereochemistry

The core structure of this compound does not contain any chiral centers. Therefore, in its unsubstituted form, the molecule is achiral and does not exhibit stereoisomerism.

However, it is important to note that substitution on the piperidine ring at positions 3, 5, or 6 can introduce chirality, leading to the possibility of enantiomers and diastereomers. The stereochemical outcome of synthetic routes to substituted piperidine-2,4-diones is a critical consideration in drug development, as different stereoisomers can exhibit distinct pharmacological activities.

Biological Activity and Potential Applications

Piperidine and its derivatives are prevalent scaffolds in many biologically active compounds and pharmaceuticals.[4] Specifically, some piperidine-2,4-dione derivatives have been reported to possess potential anti-inflammatory and analgesic properties.[1]

The mechanism of action for these potential biological activities is not well-defined for this compound itself. It is hypothesized that such compounds may interact with enzymes or receptors involved in inflammatory pathways. However, without specific in-vitro or in-vivo studies on this compound, any discussion of its biological signaling pathways remains speculative. Further research is required to elucidate the specific molecular targets and mechanisms of action.

Logical Relationship of Potential Biological Investigation

The following diagram illustrates a logical workflow for investigating the potential anti-inflammatory properties of this compound.

Caption: A logical workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with a well-defined structure that can be synthesized through established methods such as the Dieckmann condensation. While the parent molecule is achiral, its derivatives hold potential for stereoisomerism, a critical factor in drug design. The reported potential for anti-inflammatory and analgesic activities suggests that this scaffold may be a valuable starting point for the development of novel therapeutic agents. However, a significant lack of detailed experimental data, particularly regarding its physicochemical properties, specific biological targets, and mechanism of action, highlights the need for further in-depth research to fully realize its potential in drug discovery and development.

References

- 1. CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]

- 2. 1-Methyl-2,4-piperidinedione(118263-97-1) 1H NMR spectrum [chemicalbook.com]

- 3. 118263-97-1|this compound|BLD Pharm [bldpharm.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

Spectroscopic and Spectrometric Characterization of 1-Methylpiperidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-Methylpiperidine-2,4-dione (CAS No: 118263-97-1). Due to the limited availability of public domain raw spectral data, this guide presents predicted spectroscopic data based on the known chemical structure. These predictions are valuable for substance identification, purity assessment, and as a reference for experimental work. The guide also details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data for this compound. This data has been generated using computational models and established principles of spectroscopy and spectrometry.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Triplet | 2H | H-6 |

| ~3.1 | Singlet | 3H | N-CH₃ |

| ~2.7 - 2.9 | Triplet | 2H | H-5 |

| ~2.5 | Singlet | 2H | H-3 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~208 | Quaternary | C-4 (Ketone C=O) |

| ~169 | Quaternary | C-2 (Amide C=O) |

| ~55 | Primary | N-CH₃ |

| ~49 | Secondary | C-6 |

| ~40 | Secondary | C-3 |

| ~30 | Secondary | C-5 |

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1460 | Medium | CH₂ bend |

| ~1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 127 | 60 | [M]⁺ (Molecular Ion) |

| 99 | 100 | [M - CO]⁺ |

| 84 | 40 | [M - HNCO]⁺ |

| 70 | 80 | [C₄H₆O]⁺ |

| 56 | 50 | [C₃H₄O]⁺ |

| 42 | 90 | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the FID with an exponential window function and Fourier transform.

-

Phase the spectrum and reference the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

For a direct insertion probe, place a small amount of the solid sample into a capillary tube.

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development.

The Biological Versatility of 1-Methylpiperidine-2,4-dione and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 1-Methylpiperidine-2,4-dione and its derivatives represent a privileged structural motif, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on their potential as anticonvulsant, anti-inflammatory, cytotoxic, and antimicrobial agents. While specific data on this compound is limited, this review extrapolates from structurally related compounds to provide a thorough understanding of their therapeutic potential.

Core Biological Activities and Quantitative Data

Derivatives of the piperidine-2,4-dione core have been extensively studied for various pharmacological effects. The primary areas of investigation include anticonvulsant, anti-inflammatory, cytotoxic, and antimicrobial activities. The following tables summarize the available quantitative data for various derivatives, offering a comparative perspective on their potency.

Anticonvulsant Activity

The anticonvulsant properties of piperidine derivatives, particularly those with a dione or related functionality, are well-documented.[1] These compounds are typically evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[2] The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-gated ion channels, including sodium and calcium channels.[3][4]

| Compound/Derivative Class | Animal Model | Test | ED50 (mg/kg) | Reference |

| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Rat (oral) | MES | 20.78 | [5] |

| N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Mouse (i.p.) | MES | 132.13 | [5] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | MES | 68.30 | [6] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | 6 Hz | 28.20 | [6] |

Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of piperidine derivatives has been explored through various mechanisms, including the antagonism of chemokine receptor 2 (CCR2) and the inhibition of pro-inflammatory cytokine production.[7] Some derivatives have also demonstrated analgesic properties.[6]

| Compound/Derivative Class | Biological Target/Assay | Activity/IC50 | Reference |

| Substituted dipiperidines | CCR2 antagonism | Nanomolar range | [7] |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Formalin test (analgesia) | Significant reduction in pain response | [6] |

Cytotoxic Activity

The cytotoxic effects of piperidinone derivatives against various cancer cell lines have been investigated, suggesting their potential as anticancer agents.[8][9] The mechanism of action can involve intercalation with DNA and induction of apoptosis.[8]

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivative (6a) | OVCAR3 (Ovarian) | - | [8] |

| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivative (6a) | CA46 (Burkitt's lymphoma) | - | [8] |

| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivative (6a) | T47d (Breast) | - | [8] |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22 (Gingival carcinoma) | Highly toxic | [9] |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | 1.62 | [10] |

Antimicrobial Activity

Certain piperidin-4-one derivatives have been shown to possess antibacterial and antifungal properties.[11] The introduction of a thiosemicarbazone moiety, for instance, has been shown to enhance antifungal activity.[11]

| Compound/Derivative Class | Organism | Activity | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good antibacterial activity | [11] |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant antifungal activity | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.

Synthesis of Piperidine-2,4-dione Derivatives

A general method for the synthesis of substituted piperidin-4-ones involves the Mannich reaction.[11] This typically includes the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[11] Further derivatization, such as the reaction with thiosemicarbazide, can be performed to obtain compounds with enhanced biological activity.[11]

Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures.

-

Animals: Mice or rats are used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear electrodes for a short duration (e.g., 0.2 seconds).

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[2][5]

This test is a model for absence seizures.

-

Animals: Mice are typically used.

-

Compound Administration: Test compounds are administered i.p. or p.o. prior to the convulsant.

-

Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures lasting for a specific duration (e.g., 5 seconds) is observed.[2][5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of piperidine-2,4-dione derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of piperidone derivatives.

Caption: Proposed mechanism of anticonvulsant action via ion channel modulation.

Caption: Potential anti-inflammatory mechanisms of piperidine derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for drug discovery and development. The diverse biological activities, including anticonvulsant, anti-inflammatory, cytotoxic, and antimicrobial effects, highlight the therapeutic potential of this chemical class. While the existing data provides a strong foundation, further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action. Specifically, future studies should focus on the synthesis and evaluation of a broader range of derivatives, including systematic modifications to the core structure and substituents. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents. The development of derivatives with improved pharmacokinetic and safety profiles will also be essential for their successful translation into clinical applications.

References

- 1. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tips.sums.ac.ir [tips.sums.ac.ir]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to 1-Methylpiperidine-2,4-dione (CAS: 118263-97-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1-Methylpiperidine-2,4-dione. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Data

This compound is a heterocyclic organic compound with a piperidine ring system. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 118263-97-1 | N/A |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Melting Point | 168-170 °C | N/A |

| Boiling Point | 240.5 ± 23.0 °C at 760 Torr | N/A |

| Appearance | Solid or crystalline substance | N/A |

| SMILES | CN1C(=O)CC(C1)=O | N/A |

| InChI Key | FLHLLNQXQGRGBP-UHFFFAOYSA-N | N/A |

Synthesis and Analytical Protocols

The synthesis of this compound can be achieved through a Dieckmann cyclization, a well-established method for forming cyclic β-keto esters. This is followed by hydrolysis and decarboxylation to yield the desired dione.

Experimental Synthesis Protocol: Dieckmann Cyclization Route

This protocol is a representative method for the synthesis of this compound.

Materials:

-

N-Methyliminodiacetic acid dimethyl ester

-

Sodium methoxide

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve N-Methyliminodiacetic acid dimethyl ester (1 equivalent) in anhydrous toluene.

-

Add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the base.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

-

Hydrolysis and Decarboxylation: To the crude product, add a solution of concentrated hydrochloric acid and heat the mixture at reflux for 2-4 hours to facilitate hydrolysis and decarboxylation.

-

Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show characteristic signals for the methyl group and the three methylene groups of the piperidine ring. The chemical shifts (δ) would be approximately: 3.0-3.2 ppm (s, 3H, N-CH3), 2.5-2.8 ppm (m, 4H, -CH2-C=O), and 3.4-3.6 ppm (t, 2H, -N-CH2-). A 1H NMR spectrum for this compound is available in the literature.[1]

-

13C NMR (100 MHz, CDCl3): The carbon NMR would display signals for the methyl carbon, the three methylene carbons, and the two carbonyl carbons.

2.2.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Potential Biological and Pharmacological Relevance

Piperidine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2] The piperidine-2,4-dione core, in particular, is of interest due to its structural relationship to other pharmacologically active diones.

Potential Therapeutic Areas

While specific biological data for this compound is limited in publicly available literature, the broader class of piperidine derivatives has shown promise in several therapeutic areas:

-

Anti-inflammatory and Analgesic Effects: Some piperidine-containing compounds have demonstrated anti-inflammatory and pain-relieving properties.

-

Anticancer Activity: The piperidine scaffold is a component of numerous anticancer agents. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

-

Central Nervous System (CNS) Activity: The piperidine ring is a common feature in drugs targeting the CNS.

Postulated Signaling Pathway Involvement

The biological activity of piperidine derivatives can be attributed to their interaction with various cellular targets. Based on the activities of related compounds, potential signaling pathways that could be modulated by this compound include:

-

Inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

-

Apoptotic Pathways: Modulation of key proteins involved in programmed cell death, such as caspases and Bcl-2 family members.

-

Kinase Signaling: Piperidine-2,4-diones have been investigated as intermediates in the synthesis of kinase inhibitors.

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery and development. Its straightforward synthesis and the established biological relevance of the piperidine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its pharmacological potential.

References

Potential Therapeutic Targets of 1-Methylpiperidine-2,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-2,4-dione is a heterocyclic organic compound with emerging interest in medicinal chemistry. While broad claims of its anti-inflammatory and analgesic properties exist, concrete evidence primarily points towards its activity as a modulator of platelet aggregation. This technical guide synthesizes the available scientific information regarding the potential therapeutic targets of this compound, with a focus on experimentally determined activities and proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing a clear overview of the current state of knowledge and highlighting areas for future investigation.

Introduction

This compound, also known as N-methyl-2,4-piperidinedione, is a small molecule featuring a piperidine ring functionalized with two carbonyl groups and a methyl group on the nitrogen atom.[1] Its structure suggests potential reactivity and capacity for interaction with biological macromolecules. While some commercial suppliers note its potential as a biologically active molecule with anti-inflammatory and analgesic properties, detailed scientific literature supporting these claims is sparse.[1] However, recent research has identified a specific, albeit weak, inhibitory activity against platelet aggregation, offering the first quantitative insight into its potential therapeutic applications.

Identified Biological Activity and Potential Therapeutic Targets

The most definitive evidence for the biological activity of this compound comes from a study investigating its effects on platelet function.

Inhibition of Platelet Aggregation

Research has shown that this compound can inhibit platelet aggregation.[2][3] This effect suggests a potential, though likely modest, role for this compound or its derivatives in the context of thrombosis and cardiovascular diseases.

The inhibitory potency of this compound on platelet aggregation has been quantified, as summarized in the table below.

| Compound | Biological Activity | IC50 (mM) |

| This compound | Platelet Aggregation Inhibition | 10.2 ± 0.5 |

Table 1: Quantitative analysis of the in vitro biological activity of this compound.[2][3]

Proposed Mechanism of Action: Cysteine Sulfenylation

The inhibitory effect of this compound on platelet aggregation is hypothesized to be linked to the modification of sulfenylated cysteine residues on key signaling proteins.[2][3] This proposed mechanism is based on its structural similarity to other carbon nucleophiles that have been shown to interact with and modify these oxidized cysteine residues.

In the context of dyslipidemia, oxidized low-density lipoprotein (oxLDL) can trigger a signaling cascade in platelets via the CD36 receptor. This signaling involves the generation of hydrogen peroxide (H₂O₂) and subsequent sulfenylation of cysteine residues on proteins such as Src family kinases (SFKs), leading to platelet activation. This compound is thought to intervene in this pathway by reacting with the sulfenylated cysteines, thereby attenuating the downstream signaling that leads to aggregation.

Unsubstantiated Claims and Future Research Directions

Anti-inflammatory and Analgesic Properties

As previously mentioned, some sources claim that this compound possesses anti-inflammatory and analgesic properties.[1] However, at the time of this writing, there is a lack of publicly available, peer-reviewed scientific literature that provides quantitative data or detailed experimental evidence to substantiate these claims.

Future Research

The current body of evidence suggests that this compound is a weakly active compound. However, its core scaffold could serve as a starting point for the development of more potent and selective analogs. Future research could focus on:

-

Structural modifications: Synthesizing derivatives of this compound to improve its potency and selectivity for sulfenylated proteins.

-

Target identification: Utilizing proteomic approaches to identify the specific proteins that are modified by this compound in platelets and other cell types.

-

Validation of anti-inflammatory and analgesic effects: Conducting rigorous in vitro and in vivo studies to investigate the purported anti-inflammatory and analgesic activities of this compound.

Experimental Methodologies

The following section outlines the key experimental protocol for the assessment of platelet aggregation, as inferred from the available literature.

Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation in response to an agonist.

Materials:

-

Washed human platelets

-

This compound

-

Platelet agonist (e.g., oxidized LDL)

-

Platelet aggregometer

Procedure:

-

Prepare washed human platelets from whole blood.

-

Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Initiate platelet aggregation by adding the agonist.

-

Monitor the change in light transmission using a platelet aggregometer over a defined period.

-

Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

This compound is a compound with documented, albeit weak, inhibitory effects on platelet aggregation. The proposed mechanism of action involves the modification of sulfenylated cysteine residues, a pathway that is relevant to thrombosis in the context of dyslipidemia. While claims of anti-inflammatory and analgesic properties exist, they currently lack robust scientific validation. The available data suggests that this compound itself may not be a potent therapeutic agent, but its chemical scaffold could be a valuable starting point for the design of new drugs targeting redox-sensitive signaling pathways. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

Solubility and stability of 1-Methylpiperidine-2,4-dione in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methylpiperidine-2,4-dione, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related compounds and established analytical methodologies to predict its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data. This guide is intended to be a foundational resource for professionals working with this compound in research and development settings.

Introduction

This compound is a cyclic organic compound featuring a piperidine ring with two carbonyl groups and a methyl group attached to the nitrogen atom.[1] Its structure, containing both polar (carbonyl groups) and non-polar (methyl group and hydrocarbon backbone) moieties, suggests a nuanced solubility profile. The presence of amide-like functionality within the ring also indicates potential susceptibility to degradation, particularly hydrolysis. Understanding the solubility and stability of this compound is critical for its effective use in chemical synthesis, formulation development, and pharmacological studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Appearance | Solid or crystalline substance (predicted) | [1] |

| CAS Number | 118263-97-1 | [1][2] |

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Ethanol, Methanol | Moderate to High | The carbonyl groups can act as hydrogen bond acceptors. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | Favorable dipole-dipole interactions are expected. |

| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Predicted Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and handling. The dione structure within the piperidine ring suggests potential susceptibility to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening. The stability of related cyclic compounds, such as β-lactams, has been studied, and they are known to undergo degradation in aqueous solutions.[5][6][7][8]

Potential Degradation Pathways:

-

Hydrolysis: The amide-like bonds within the piperidine-2,4-dione ring may be susceptible to cleavage in the presence of water, which can be catalyzed by acid or base. This would result in ring-opening to form a carboxylic acid and an amine.

-

Thermal Degradation: At elevated temperatures, decomposition may occur. Studies on similar heterocyclic amines have shown that methyl substitution can sometimes enhance the rate of thermal degradation.[9]

Table 3: Hypothetical Stability Data for this compound in an Aqueous Buffer (pH 7.4) at 37°C

| Time (hours) | Concentration (%) Remaining (Predicted) |

| 0 | 100 |

| 6 | 95 |

| 12 | 90 |

| 24 | 80 |

| 48 | 65 |

Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

To obtain definitive quantitative data, the following experimental protocols are recommended.

Determination of Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely accepted shake-flask method.[10][11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.[10]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[12]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solvent system.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.

-

Incubation: Aliquot the stock solution into multiple vials and store them under controlled conditions (e.g., specific temperature, pH, light exposure).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

-

Quenching (if necessary): Stop any further degradation by, for example, rapid freezing or addition of a quenching agent.

-

Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Plot the concentration of the compound as a function of time to determine the degradation kinetics and calculate parameters such as the half-life (t½).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Determining Equilibrium Solubility.

Potential Degradation Pathway of this compound

Caption: Postulated Hydrolytic Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound based on its chemical structure and the properties of related compounds. While direct experimental data is currently lacking, the provided protocols offer a clear path for researchers to generate the necessary quantitative data. Such data will be invaluable for the successful application of this compound in drug development and other scientific endeavors. It is strongly recommended that experimental verification of the predicted properties be conducted prior to any significant application.

References

- 1. CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]

- 2. 118263-97-1|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Piperidine-2,4-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of piperidine-2,4-dione compounds, a class of molecules with significant therapeutic potential. This document details their primary mode of action, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase, leading to targeted protein degradation. Furthermore, it explores their influence on key inflammatory and oncogenic signaling pathways, namely NF-κB and STAT3. This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this area.

Core Mechanism: Cereblon-Mediated Protein Degradation

A significant number of biologically active piperidine-2,4-dione derivatives exert their effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4). This interaction is pivotal, as it repurposes the cellular ubiquitin-proteasome system to selectively degrade specific target proteins, often referred to as "neosubstrates." This mechanism is famously employed by immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are structurally related to piperidine-2,4-diones.

The binding of a piperidine-2,4-dione compound to CRBN induces a conformational change in the substrate receptor, creating a novel binding surface. This new surface recruits specific proteins that are not endogenous substrates of CRBN. Once recruited, the target protein is polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. Key neosubstrates identified for many CRBN-modulating compounds include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, particularly in multiple myeloma.

Quantitative Analysis of CRBN Binding Affinity

The binding affinity of piperidine-2,4-dione compounds to CRBN is a critical determinant of their potency. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in competitive binding assays.

| Compound Class/Derivative | Assay Type | IC50 (µM) | Reference |

| Phenyl-substituted isoindolinone | Fluorescence Polarization | >50 | [1] |

| Pyridine-substituted isoindolinone | Fluorescence Polarization | >50 | [1] |

| Piperidine-substituted isoindolinone | Fluorescence Polarization | ~25 | [1] |

| Benzimidazole-based CRBN binder | Fluorescence Polarization | ~10 | [1] |

| Fluorinated benzamide derivative (8d) | MicroScale Thermophoresis (MST) | 63 ± 16 | [2] |

| Lenalidomide Analog (YJ1b) | TR-FRET | 0.206 | [3] |

| Lenalidomide | TR-FRET | 2.694 | [3] |

Quantitative Analysis of Protein Degradation

The efficacy of these compounds is further assessed by their ability to induce the degradation of target proteins. The half-maximal degradation concentration (DC50) is a key parameter in these evaluations.

| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Reference |

| Lenalidomide | Ikaros | U266 | ~1000 | [4] |

| Pomalidomide | Ikaros | U266 | ~100 | [4] |

| Iberdomide | Ikaros | B cells | <10 | [5] |

| Iberdomide | Aiolos | B cells | <10 | [5] |

Modulation of Inflammatory and Oncogenic Signaling Pathways

Beyond targeted protein degradation, piperidine-containing compounds have been shown to modulate key signaling pathways implicated in inflammation and cancer, such as the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. Certain piperidine-containing compounds have demonstrated the ability to inhibit NF-κB activation. This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the active NF-κB dimers (p65/p50).

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is observed in numerous cancers and is associated with tumor progression and metastasis. Piperidine derivatives have been identified as inhibitors of STAT3 signaling, primarily by preventing the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and DNA binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of piperidine-2,4-dione compounds.

Cereblon Binding Assay (Fluorescence Polarization)

This assay competitively determines the binding affinity of a test compound to CRBN.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled CRBN ligand (e.g., FITC-thalidomide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)

-

Test piperidine-2,4-dione compounds

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add the fluorescently labeled CRBN ligand at a fixed concentration (e.g., 10 nM).

-

Add the serially diluted test compound to the wells.

-

Initiate the binding reaction by adding a fixed concentration of purified CRBN protein (e.g., 50 nM).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ikaros and Aiolos Degradation Assay (Western Blot)

This protocol details the detection of target protein degradation in cells treated with piperidine-2,4-dione compounds.

Materials:

-

Cancer cell line (e.g., multiple myeloma cell line MM.1S)

-

Cell culture medium and supplements

-

Test piperidine-2,4-dione compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Ikaros, anti-Aiolos, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.

-

Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control. Plot the normalized protein levels against the logarithm of the test compound concentration to determine the DC50 value.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo model is used to assess the anti-inflammatory properties of test compounds.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

1% Carrageenan solution in saline

-

Test piperidine-2,4-dione compounds formulated in a suitable vehicle

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, positive control, and test compound groups.

-

Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: CRBN-Mediated Protein Degradation Workflow.

Caption: Inhibition of NF-κB Signaling Pathway.

Caption: Inhibition of STAT3 Signaling Pathway.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 5. color | Graphviz [graphviz.org]

In silico prediction of 1-Methylpiperidine-2,4-dione properties

An In-Depth Technical Guide to the In Silico Prediction of 1-Methylpiperidine-2,4-dione Properties

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's pharmacological and safety profile is paramount. In silico computational methods provide a rapid, cost-effective, and ethically sound approach to predict the properties of novel chemical entities before their synthesis. This technical guide focuses on the theoretical in silico characterization of this compound (CAS: 118263-97-1), a heterocyclic compound with potential applications in medicinal chemistry.[1] By leveraging established computational models, we present a predicted profile of its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard computational evaluation process for a small molecule of interest.

Introduction to this compound

This compound is a cyclic organic compound featuring a piperidine ring with two carbonyl groups and a methyl group on the nitrogen atom.[1] Its molecular formula is C₆H₉NO₂, with a molecular weight of approximately 127.14 g/mol .[1] The presence of the piperidine scaffold is significant, as this motif is found in numerous biologically active compounds.[2] Similarly, the dione structure can be found in molecules with reported pharmacological activities, including antimicrobial and anticonvulsant properties.[2][3] Some sources suggest that this compound itself may possess anti-inflammatory and analgesic properties, making it a molecule of interest for further investigation.[1]

The progression of a compound from a "hit" to a marketable drug is often hindered by poor pharmacokinetic profiles or unforeseen toxicity.[4] In silico ADMET prediction tools are now integral to the early stages of drug development, allowing for the pre-emptive identification of potential liabilities and guiding lead optimization.[5][6]

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted properties of this compound. These values are representative of outputs from widely used computational platforms and models (e.g., SwissADME, admetSAR, ProTox-II) which utilize Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.[4][7][8]

Physicochemical Properties

This table outlines the fundamental chemical properties that influence a drug's behavior in a biological system.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₆H₉NO₂ | Defines the elemental composition. |

| Molecular Weight | 127.14 g/mol | Affects diffusion and transport; lower weight is often favorable. |

| LogP (Octanol/Water) | -0.5 to 0.5 | Measures lipophilicity; impacts solubility, permeability, and metabolism. |

| Water Solubility | High | High solubility is crucial for absorption and formulation. |

| Topological Polar Surface Area (TPSA) | ~46.6 Ų | Influences membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Affects binding affinity and solubility. |

| Hydrogen Bond Acceptors | 2 | Affects binding affinity and solubility. |

| Rotatable Bonds | 0 | Relates to conformational flexibility and binding entropy. |

Predicted ADMET Profile

This section details the predicted journey of the compound through the body.

Table 2.2.1: Absorption

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal wall.[9] |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells, which is favorable for bioavailability. |

Table 2.2.2: Distribution

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Penetration | Yes | The molecule may be able to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Low | A high fraction of the drug is likely to be free in circulation to exert its effect. |

Table 2.2.3: Metabolism

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

Table 2.2.4: Toxicity

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Ames Mutagenicity | Non-mutagenic | Low predicted risk of causing DNA mutations. |

| hERG Inhibition | Low Risk | Unlikely to cause drug-induced cardiotoxicity. |

| Hepatotoxicity | Low Risk | Low predicted risk of causing liver damage. |

| Oral Rat Acute Toxicity (LD₅₀) | ~1500 mg/kg | Predicted to be in Toxicity Class IV (Harmful if swallowed). |

| Carcinogenicity | Non-carcinogen | Low predicted risk of causing cancer. |

Methodologies for In Silico Prediction

The data presented in Section 2 is generated using a standardized computational workflow. The following protocol outlines the general steps for predicting the properties of a small molecule using freely available web-based tools.

General Protocol for ADMET Prediction

-

Obtain the Chemical Structure: The first step is to acquire a machine-readable representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

-

SMILES for this compound: CN1CC(=O)CC(=O)C1

-

-

Select Prediction Servers: A variety of free web servers are available for academic and research use. It is often recommended to use a consensus approach, comparing results from multiple tools.[4]

-

Examples: SwissADME, admetSAR, ProTox-II, pkCSM.

-

-

Submit the Structure: Navigate to the selected web server. Most have a simple user interface where the user can paste the SMILES string or draw the molecule using a chemical editor.

-

Initiate Calculation: Start the prediction process. The server's backend algorithms will calculate a wide range of molecular descriptors and use pre-built models to predict physicochemical and ADMET properties.

-

Data Compilation and Interpretation: The results are typically presented in tables or as a visual "radar plot."

-

Compile the quantitative data (e.g., LogP, LD₅₀) and qualitative predictions (e.g., "High" HIA, "Non-mutagenic").

-

Interpret these results in the context of the intended therapeutic use. For example, BBB penetration is desirable for a CNS-acting drug but undesirable for a peripherally acting one.[4]

-

Visualizations of In Silico Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

Caption: General workflow for in silico property prediction of a chemical compound.

Caption: Decision-making flowchart based on predicted ADMET properties.

Caption: Hypothetical inhibition of a signaling kinase by this compound.

Conclusion

The in silico analysis of this compound predicts a promising drug-like profile. Key predicted strengths include high intestinal absorption, favorable distribution characteristics with potential to cross the blood-brain barrier, a clean profile against major CYP450 enzymes, and a low risk for mutagenicity, cardiotoxicity, and hepatotoxicity. The predicted oral LD₅₀ places it in a category of compounds that are generally considered safe for initial investigation.

These computational predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of this compound. The methodologies and workflows detailed in this guide serve as a template for the initial assessment of other novel compounds, underscoring the indispensable role of computational chemistry in accelerating the modern drug discovery pipeline.

References

- 1. CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Piperidinediones: A Legacy of Discovery and Synthetic Innovation

A Comprehensive Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Substituted Piperidinediones for Researchers, Scientists, and Drug Development Professionals.

The piperidine-2,6-dione, or glutarimide, core is a privileged scaffold in medicinal chemistry, most notoriously recognized in the tragic history of thalidomide but later redeemed through the discovery of its potent and specific biological activities.[1] This technical guide provides an in-depth exploration of the discovery and synthetic history of substituted piperidinediones, their evolution into powerful therapeutic agents, and the detailed methodologies that underpin their development.

A Serendipitous Discovery and a Reimagined Purpose

The story of substituted piperidinediones is inextricably linked with thalidomide. Initially marketed in the 1950s as a sedative, its devastating teratogenic effects led to its withdrawal.[1] Decades later, a renaissance in thalidomide research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its approval for treating erythema nodosum leprosum and multiple myeloma.[1] This revival spurred the development of analogs with improved potency and safety profiles, namely lenalidomide and pomalidomide.

The seminal breakthrough in understanding the mechanism of these immunomodulatory drugs (IMiDs®) came with the identification of Cereblon (CRBN) as their primary molecular target. CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of IMiDs to CRBN allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family transcription factors IKZF1 and IKZF3. This targeted protein degradation is central to the anti-proliferative and immunomodulatory effects of these drugs.

The CRBN Signaling Pathway: A Visual Representation

The interaction of substituted piperidinediones with the CRBN E3 ligase complex initiates a cascade of events culminating in targeted protein degradation. The following diagram illustrates this key signaling pathway.

Caption: CRBN signaling pathway initiated by piperidinedione binding.

Synthetic History: From Classical Methods to Modern Innovations